Bufogenin;Recibufogenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

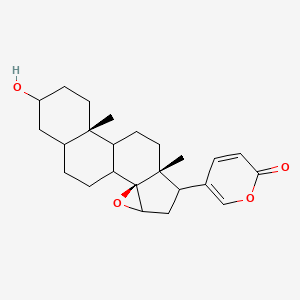

Resibufogenin is a naturally occurring bufadienolide compound found in the traditional Chinese medicine Chansu, which is derived from the skin venom gland of the Asiatic toad Bufo gargarizans . This compound has garnered significant attention due to its wide range of pharmacological effects, including anticancer, cardiotonic, anti-inflammatory, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Resibufogenin can be synthesized through various chemical reactions. One effective method involves the transformation of bufadienolides lactones into their corresponding lactam derivatives . The inclusion complex of resibufogenin with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin can be prepared using the co-evaporation method . This method improves the dissolution rate and reduces gastric mucosa irritation, making it a promising strategy for the delivery of poorly water-soluble anticancer agents .

Industrial Production Methods

Industrial production of resibufogenin typically involves the extraction and purification from the skin venom gland of Bufo gargarizans. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity resibufogenin .

Chemical Reactions Analysis

Types of Reactions

Resibufogenin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydroxylated and lactam derivatives of resibufogenin . These derivatives have shown significant cytotoxic activities against various cancer cell lines .

Scientific Research Applications

Resibufogenin has been extensively studied for its potential therapeutic applications in various fields:

Oncology: Resibufogenin has demonstrated significant anticancer effects by inducing apoptosis and inhibiting cell proliferation in different types of cancer cells, including pancreatic, colorectal, breast, and glioblastoma

Anti-inflammatory and Antiviral Activities: Resibufogenin has shown substantial anti-inflammatory and antiviral activities, suggesting its utility in managing chronic inflammatory disorders and viral infections.

Mechanism of Action

Resibufogenin exerts its effects through various molecular targets and pathways:

Anticancer Mechanism: It induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt signaling pathway.

Cardiotonic Effects: Resibufogenin enhances cardiac output without markedly affecting heart rate and exerts a peripheral vasoconstrictor action.

Anti-inflammatory and Antiviral Mechanism: The compound impacts various cellular processes, including the suppression of the senescence-associated secretory phenotype and induction of caspase-3-mediated apoptosis.

Comparison with Similar Compounds

Resibufogenin is similar to other bufadienolides such as bufalin, cinobufagin, and digitoxigenin . it stands out due to its unique combination of anticancer, cardiotonic, anti-inflammatory, and antiviral activities .

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

5-[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15?,16?,17?,18?,19?,20?,22-,23+,24+/m0/s1 |

InChI Key |

ATLJNLYIJOCWJE-DOJAILKESA-N |

Isomeric SMILES |

C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]35C(O5)CC4C6=COC(=O)C=C6)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.